

mass spectrometry analysis of methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate**

Authored by a Senior Application Scientist Foreword: The Analytical Imperative for Novel Indazole Derivatives

In the landscape of modern drug discovery, indazole derivatives represent a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. **Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate**, a key intermediate in the synthesis of various bioactive compounds, presents a unique analytical challenge. Its structural complexity, featuring a bicyclic indazole core, a labile benzyloxy group, and a reactive carboxylate moiety, necessitates a robust and well-characterized analytical approach. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Foundational Principles: Understanding the Analyte and the Technique

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis due to its sensitivity, selectivity, and speed.^{[1][2]} When coupled with liquid chromatography (LC), it becomes a powerful platform for the separation, identification, and quantification of small molecules in complex matrices.^{[2][3]} For **methyl 5-(benzyloxy)-1H-indazole-3-carboxylate**, LC-MS is the technique of choice for purity assessment, impurity profiling, and pharmacokinetic studies.^{[3][4]}

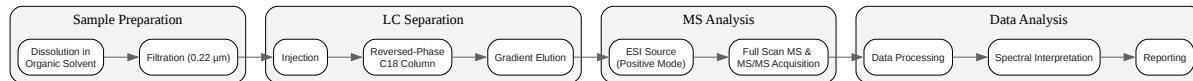
Molecular Structure and Physicochemical Properties of **Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate**:

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₃	Inferred from structure
Molecular Weight	282.29 g/mol	Inferred from structure
Key Structural Features	Indazole core, Benzyloxy group, Methyl ester	Inferred from structure
Predicted Ionization Behavior	Amenable to positive ion ESI ([M+H] ⁺)	[1][4]

The presence of the nitrogen-containing indazole ring makes the molecule amenable to protonation, favoring positive ion mode electrospray ionization (ESI).^{[1][4]} The benzyloxy and methyl ester groups introduce potential sites for fragmentation, which can be harnessed for structural elucidation.

The Analytical Workflow: A Step-by-Step Guide

A robust analytical workflow is paramount for obtaining reliable and reproducible data. The following diagram illustrates the key stages in the mass spectrometric analysis of **methyl 5-(benzyloxy)-1H-indazole-3-carboxylate**.



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Caption: A typical LC-MS workflow for small molecule analysis.

Experimental Protocol: LC-MS Analysis

This protocol is designed to provide high-resolution separation and sensitive detection of the target analyte and potential impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[\[4\]](#)

Materials:

- **Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate** reference standard
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)

Procedure:

- Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Serially dilute to create working standards (e.g., 0.1, 1, 10, 100 μg/mL).
- Sample Preparation: Dissolve the sample in acetonitrile to a final concentration within the calibration range. Filter through a 0.22 μm syringe filter prior to injection.

- LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

- MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: As per instrument recommendation.
- Acquisition Mode: Full scan (m/z 100-1000) and data-dependent MS/MS.

Data Interpretation: Decoding the Mass Spectrum

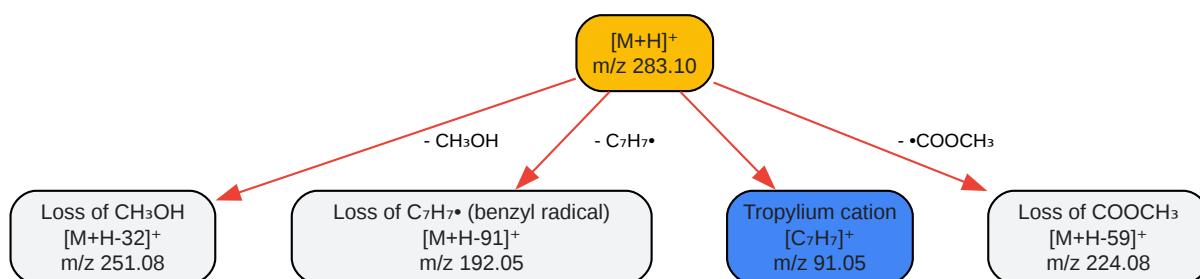
The interpretation of the mass spectrum is a critical step in confirming the identity and structure of the analyte.

Expected Mass and Isotopic Pattern

In positive ion ESI, the primary ion observed will be the protonated molecule, $[M+H]^+$, at an m/z of 283.1026 (calculated for $C_{16}H_{15}N_2O_3^+$). High-resolution mass spectrometry allows for the confirmation of the elemental composition through accurate mass measurement.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The following diagram illustrates the predicted fragmentation pathway for the $[M+H]^+$ of **methyl 5-(benzyloxy)-1H-indazole-3-carboxylate**. The fragmentation of indazole derivatives often involves cleavage of the side chain at the C-3 position and fragmentation of the indazole ring itself.^[5]



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